Fenofibric acid's established role is in regulating blood lipid levels. It works by activating a cellular receptor called Peroxisome Proliferator-Activated Receptor alpha (PPARα) which influences fat metabolism. Research has shown its effectiveness in lowering levels of "bad" cholesterol (LDL-C) and triglycerides, while increasing levels of "good" cholesterol (HDL-C) [4].
Emerging research suggests fenofibric acid might possess anti-inflammatory properties. Chronic inflammation is linked to various diseases, and studies indicate fenofibric acid's potential to modulate inflammatory pathways [1].
Atherosclerosis, the buildup of plaque in arteries, is a major risk factor for cardiovascular disease. Research has investigated fenofibric acid's potential role in preventing or slowing atherosclerosis progression. However, results are mixed. While some studies suggest benefits, others haven't shown a significant reduction in cardiovascular events (). Further research is needed to clarify its role in cardiovascular disease prevention.
Scientific exploration continues to investigate fenofibric acid's potential benefits in various areas. Some ongoing research includes:
Fenofibric acid is an active metabolite of fenofibrate, a medication primarily used to manage dyslipidemia, specifically to lower cholesterol and triglyceride levels in the blood. It is classified as a peroxisome proliferator-activated receptor alpha (PPAR-alpha) agonist, which plays a crucial role in lipid metabolism. By activating PPAR-alpha, fenofibric acid enhances lipolysis and promotes the clearance of triglyceride-rich lipoproteins from plasma, thereby reducing the risk of pancreatitis associated with high triglyceride levels .
Fenofibric acid's mechanism of action involves multiple pathways:
It activates peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which regulate genes involved in lipid metabolism. This activation leads to increased breakdown of triglycerides and increased production of HDL ("good") cholesterol [].
Fenofibric acid might also decrease the production of VLDL ("bad") cholesterol and apolipoprotein B, a protein involved in transporting cholesterol, while modestly increasing LDL receptor activity, further promoting LDL removal from the bloodstream.
Fenofibric acid itself is not typically administered, but its prodrug, fenofibrate, can cause side effects like nausea, abdominal pain, and muscle cramps at high doses.
Fenofibrate can interact with other medications, and caution is advised in patients with kidney or liver problems.
Fenofibric acid can be synthesized through the alkaline hydrolysis of fenofibrate. This process involves the reaction of fenofibrate with sodium hydroxide in methanol, resulting in the conversion of the ester to the corresponding acid. The reaction can be monitored using thin-layer chromatography, which helps determine the extent of hydrolysis . The primary reaction can be summarized as follows:
The biological activity of fenofibric acid is primarily linked to its interaction with PPAR-alpha. This activation leads to several metabolic effects:
Additionally, fenofibric acid has been shown to reduce serum uric acid levels by increasing its urinary excretion .
The synthesis of fenofibric acid typically involves:
Fenofibric acid is primarily utilized in clinical settings for:
Fenofibric acid has been studied for various drug interactions:
Adverse reactions can include severe skin reactions such as Stevens-Johnson syndrome and toxic epidermal necrolysis, necessitating close monitoring during treatment .
Fenofibric acid shares structural and functional similarities with several other compounds in the fibrate class. Here are some notable comparisons:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Fenofibrate | C20H21ClO4 | Isopropyl ester form; prodrug converted to fenofibric acid |
Gemfibrozil | C15H15ClO5 | Inhibits lipoprotein lipase; different mechanism than fenofibric acid |
Clofibrate | C15H16ClO3 | Older fibrate; less commonly used due to side effects |
Bezafibrate | C19H20ClO4 | Dual action on both PPAR-alpha and PPAR-gamma receptors |
Fenofibric acid's unique mechanism through selective PPAR-alpha activation distinguishes it from other fibrates that may have broader or different mechanisms of action. Its specific ability to alter lipoprotein size and composition further highlights its therapeutic uniqueness among lipid-lowering agents .
Fenofibric acid has been extensively characterized through single crystal X-ray diffraction analysis, providing detailed structural information at the molecular level. The first crystal structure report of fenofibric acid was published in Acta Crystallographica Section E by researchers who successfully crystallized the compound from an ethanol-water solution [1].
Fenofibric acid crystallizes in the orthorhombic crystal system with space group Pbca (number 61). This space group belongs to the centrosymmetric orthorhombic crystal family and contains eight equivalent positions per unit cell [1].
The crystallographic analysis revealed the following unit cell dimensions determined at 160 K using molybdenum Kα radiation (λ = 0.71073 Å):
The calculated density (Dₓ) is 1.389 Mg m⁻³, and the absorption coefficient (μ) is 0.27 mm⁻¹ [1].
The structural determination was performed using a Bruker SMART CCD area-detector diffractometer with the following parameters:
The crystals appeared as colorless plates with dimensions of 0.47 × 0.43 × 0.14 mm. The crystals were obtained through slow crystallization from an ethanol-water mixture at room temperature [1].
A remarkable structural feature of fenofibric acid is its unique hydrogen bonding pattern. The compound forms intermolecular dimers through an acid-to-ketone hydrogen bonding arrangement, which is relatively rare among carboxylic acids. The hydrogen bond parameters are:
This hydrogen bonding pattern differs from the more common acid-to-acid dimerization typically observed in carboxylic acids. The molecules are related by an inversion center, and the dimers form layers that stack in the b direction, creating a zigzag pattern in the bc plane [1].
Comparative crystallographic studies have been conducted on related fenofibric acid salts. For example, choline fenofibrate crystallizes in space group Pbca with different unit cell parameters (a = 12.34103(2), b = 28.56870(6), c = 12.02562(2) Å, V = 4239.84(1) ų, Z = 8), demonstrating how salt formation affects the crystal packing [2].
Nuclear Magnetic Resonance spectroscopy has been extensively utilized for the structural characterization of fenofibric acid, providing detailed information about the molecular environment of both hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance spectroscopy of fenofibric acid has been investigated both theoretically and experimentally. Studies conducted in acetone-d₆ solvent revealed several characteristic signals [3]:
Aromatic Region: The aromatic protons of the chlorophenyl and phenoxy rings appear in the characteristic downfield region between 6.5-8.0 parts per million. Specifically, the aromatic protons exhibit signals at:
Aliphatic Region: The methyl groups of the quaternary carbon center appear as singlets in the upfield region:
Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically observed in the strongly deshielded region around 10-12 parts per million, though this signal can be broad and exchange-dependent.
Theoretical calculations using density functional theory methods have shown good correlation with experimental values, with theoretical predictions generally within 0.5 parts per million of experimental observations [3].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework of fenofibric acid. Comprehensive studies in acetone-d₆ have identified the following characteristic signals [3]:
Carboxyl Carbon: The carbonyl carbon of the carboxylic acid group appears significantly downfield at approximately 175.6 parts per million, consistent with typical carboxylic acid chemical shifts [3].
Ketone Carbonyl: The ketone carbonyl carbon resonates at approximately 166.2 parts per million, characteristic of aromatic ketones [3].
Aromatic Carbons: The aromatic carbons exhibit signals in the 120-160 parts per million region:
Quaternary Carbon: The central quaternary carbon bearing the two methyl groups and connecting to the phenoxy oxygen appears at approximately 79.5 parts per million [3].
Methyl Carbons: The two equivalent methyl groups attached to the quaternary center resonate at approximately 26.6 parts per million [3].
Studies have also been conducted on deuterated fenofibric acid (fenofibric acid-d₆), which serves as an internal standard for mass spectrometric analyses. The deuterated analog shows appropriate isotopic shifts in both ¹H and ¹³C Nuclear Magnetic Resonance spectra, confirming the incorporation of deuterium atoms [4].
Nuclear Magnetic Resonance spectroscopy has been validated as a quantitative analytical method for fenofibric acid purity determination. Studies have demonstrated that Nuclear Magnetic Resonance methods can achieve detection limits comparable to high-performance liquid chromatography methods, with the advantage of being non-destructive and providing structural confirmation [5].
Mass spectrometry has proven to be an essential analytical technique for the characterization and quantitative analysis of fenofibric acid, providing detailed information about its molecular structure and fragmentation behavior.
Fenofibric acid exhibits a molecular ion peak at m/z 318 in positive ionization mode $$M+H$$⁺ and m/z 316 in negative ionization mode $$M-H$$⁻, corresponding to its molecular weight of 318.75 daltons [6] [7]. The molecular formula C₁₇H₁₅ClO₄ is confirmed by the characteristic isotope pattern showing the chlorine isotope distribution.
In positive electrospray ionization mode, fenofibric acid undergoes several characteristic fragmentation pathways [8]:
Primary Fragmentation: The molecular ion $$M+H$$⁺ at m/z 318 undergoes loss of the carboxylic acid moiety (COOH, 45 daltons) to produce a major fragment at m/z 273. This fragmentation represents decarboxylation, a common process for carboxylic acids under mass spectrometric conditions.
Secondary Fragmentation: The m/z 273 fragment further loses the methyl groups and undergoes rearrangement to produce fragments at:
Negative ion electrospray ionization provides different fragmentation patterns that are particularly useful for analytical applications [7]:
Base Peak Formation: In negative mode, the $$M-H$$⁻ ion at m/z 316 commonly fragments to produce m/z 213 as a major product ion. This transition (m/z 317 → m/z 213) is frequently utilized in tandem mass spectrometry methods for quantitative analysis [7].
Additional Fragments: Other significant fragments in negative mode include:
Multiple reaction monitoring methods have been developed utilizing the characteristic fragmentation patterns of fenofibric acid [6] [9]:
Analytical Transitions: The most commonly employed transitions for quantitative analysis are:
High-resolution mass spectrometry studies using quadrupole time-of-flight instruments have provided exact mass measurements confirming the molecular formula [10]. The exact mass of fenofibric acid has been determined as 318.065887 daltons, with mass accuracy typically better than 5 parts per million.
Detailed mechanistic studies have revealed that the fragmentation of fenofibric acid involves [8]:
Numerous analytical methods have been developed utilizing these fragmentation patterns for:
The characteristic fragmentation patterns have been incorporated into mass spectral libraries and databases for compound identification and confirmation purposes.
Fourier transform infrared spectroscopy has been extensively utilized for the structural characterization of fenofibric acid, providing detailed information about functional group vibrations and molecular interactions.
Carboxylic Acid Group: The carboxylic acid functionality in fenofibric acid exhibits characteristic infrared absorptions [12]:
Ketone Carbonyl: The benzophenone ketone moiety shows a distinct carbonyl stretching vibration at approximately 1674 cm⁻¹, slightly different from the carboxylic acid carbonyl due to the aromatic conjugation [12].
Aromatic System: The aromatic rings contribute several characteristic absorptions:
Ether Linkage: The phenoxy ether connection shows C-O stretching vibrations in the 1100-1000 cm⁻¹ region [12].
Aliphatic Components: The methyl groups contribute C-H stretching vibrations at approximately 2980 cm⁻¹ [12].
Comparative infrared studies between fenofibric acid and its ester precursor fenofibrate reveal significant differences [14]:
Infrared spectroscopy has been particularly valuable for investigating hydrogen bonding interactions in fenofibric acid. The broad hydroxyl absorption and the specific frequency of the carboxylic acid carbonyl provide evidence for the unusual acid-to-ketone hydrogen bonding pattern observed in the crystal structure [15] [16].
Ultraviolet-visible spectroscopy provides important information about the electronic transitions and chromophoric systems in fenofibric acid.
Fenofibric acid exhibits a characteristic absorption maximum at approximately 299 nanometers in various solvent systems [17] [18]. This absorption corresponds to π→π* electronic transitions within the benzophenone chromophore system.
The absorption characteristics of fenofibric acid show some dependence on the solvent environment [19]:
The ultraviolet absorption at 299 nanometers has been extensively utilized for quantitative analysis [17] [18]:
Hydrotropic Solubilization: Methods have been developed using mixed hydrotropic solvents (2M urea and 1M sodium citrate) to enhance the aqueous solubility of fenofibric acid for ultraviolet spectrophotometric analysis [17].
Beer's Law Compliance: Fenofibric acid follows Beer's law over the concentration range of 5-30 μg/mL in appropriate solvent systems, with correlation coefficients typically exceeding 0.999 [17] [18].
Method Validation: Ultraviolet spectrophotometric methods have been validated according to International Conference on Harmonization guidelines, demonstrating acceptable precision (relative standard deviation < 2%), accuracy (recovery 99-101%), and specificity [17] [18].
Advanced ultraviolet spectroscopic techniques have been applied to fenofibric acid analysis [17]:
First Derivative Spectroscopy: The first derivative spectrum shows a negative peak maximum at 299 nanometers, providing enhanced selectivity for analytical applications.
Second Derivative Spectroscopy: Second derivative techniques further improve resolution and allow determination in the presence of potential interferents.
Area Under Curve Methods: Integration methods utilizing the area under the absorption curve between specific wavelengths provide robust quantitative analysis.
Ultraviolet absorption studies have revealed that fenofibric acid is photolabile, particularly in aqueous solutions [20]. Upon ultraviolet irradiation, the compound undergoes photodecarboxylation reactions, forming photoproducts that retain the benzophenone chromophore and exhibit continued ultraviolet absorption [20].
Irritant;Environmental Hazard